molecular formula C20H18O4 B12391876 Shinpterocarpin CAS No. 157414-04-5

Shinpterocarpin

Cat. No.: B12391876
CAS No.: 157414-04-5
M. Wt: 322.4 g/mol
InChI Key: QGPHRCQDTPCIQI-KXBFYZLASA-N
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Description

Shinpterocarpin is a naturally occurring pterocarpan, a class of organic compounds known for their diverse biological activities. Pterocarpans are a subgroup of isoflavonoids, which are primarily found in the Leguminosae (Fabaceae) family. This compound has been identified for its antifungal, antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pterocarpans, including shinpterocarpin, typically involves the formation of a tetracyclic system of benzofuran-benzopyran rings. This process can be achieved through various synthetic routes, including biomimetic synthesis, chromene formation, and Heck arylation . The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the molecule.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as plants in the Leguminosae family or through synthetic methods that replicate the natural biosynthesis pathways. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Shinpterocarpin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Shinpterocarpin has a wide range of scientific research applications:

Comparison with Similar Compounds

Shinpterocarpin is unique among pterocarpans due to its specific biological activities and molecular structure. Similar compounds include:

  • Neorautenol
  • Isoneorautenol
  • Erybraedin A
  • Medicarpin
  • Homopterocarpin
  • Vesticarpan

These compounds share structural similarities but differ in their specific biological activities and applications. This compound’s unique binding properties and effects on molecular pathways distinguish it from these related compounds .

Properties

CAS No.

157414-04-5

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-ol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-13-16(24-20)6-5-14-18(13)22-10-15-12-4-3-11(21)9-17(12)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1

InChI Key

QGPHRCQDTPCIQI-KXBFYZLASA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)O)C

Origin of Product

United States

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